molecular formula C8H15N3S B12122778 5-(2,2-Dimethyl-propyl)-4-methyl-4H-[1,2,4]triazole-3-thiol

5-(2,2-Dimethyl-propyl)-4-methyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B12122778
M. Wt: 185.29 g/mol
InChI Key: MKRSLAGLWALTBB-UHFFFAOYSA-N
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Description

5-(2,2-Dimethyl-propyl)-4-methyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is known for its versatile chemical properties and potential biological activities, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Dimethyl-propyl)-4-methyl-4H-[1,2,4]triazole-3-thiol typically involves the formation of the triazole ring followed by the introduction of the thiol group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, thioureas can undergo S-alkylation followed by ring closure to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the triazole ring and subsequent functionalization with the thiol group .

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Dimethyl-propyl)-4-methyl-4H-[1,2,4]triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various alkyl or aryl groups at the thiol position .

Mechanism of Action

The mechanism of action of 5-(2,2-Dimethyl-propyl)-4-methyl-4H-[1,2,4]triazole-3-thiol involves its interaction with molecular targets, such as enzymes and receptors. The triazole ring and thiol group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, contributing to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,2-Dimethyl-propyl)-4-methyl-4H-[1,2,4]triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H15N3S

Molecular Weight

185.29 g/mol

IUPAC Name

3-(2,2-dimethylpropyl)-4-methyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C8H15N3S/c1-8(2,3)5-6-9-10-7(12)11(6)4/h5H2,1-4H3,(H,10,12)

InChI Key

MKRSLAGLWALTBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=NNC(=S)N1C

Origin of Product

United States

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